molecular formula C27H36ClFO5 B570564 6-(R)-Clocortolone CAS No. 1365530-49-9

6-(R)-Clocortolone

Cat. No.: B570564
CAS No.: 1365530-49-9
M. Wt: 495.028
InChI Key: SXYZQZLHAIHKKY-FIHDXIENSA-N
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Description

6-®-Clocortolone is a synthetic corticosteroid with potent anti-inflammatory properties. It is used in the treatment of various dermatological conditions due to its ability to reduce inflammation and suppress immune responses. The compound is characterized by its unique chemical structure, which contributes to its high efficacy and specific pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-®-Clocortolone involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Chlorination: Selective chlorination to introduce chlorine atoms at desired positions.

    Cyclization: Formation of the corticosteroid ring structure through cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves:

    Batch Processing: Large batches of the compound are synthesized in reactors under controlled conditions.

    Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis are employed to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-®-Clocortolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine gas, bromine.

Major Products

The major products formed from these reactions include various hydroxylated, chlorinated, and reduced derivatives of 6-®-Clocortolone, each with distinct pharmacological properties.

Scientific Research Applications

6-®-Clocortolone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and immune responses.

    Medicine: Applied in the development of new anti-inflammatory drugs and treatments for skin disorders.

    Industry: Utilized in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity.

Comparison with Similar Compounds

Similar Compounds

    Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A synthetic corticosteroid with a broader range of applications.

    Betamethasone: Known for its high potency and long duration of action.

Uniqueness

6-®-Clocortolone is unique due to its specific chemical structure, which provides a balance between potency and safety. Unlike some other corticosteroids, it has a lower risk of systemic side effects when used topically, making it a preferred choice for treating localized skin conditions.

Properties

CAS No.

1365530-49-9

Molecular Formula

C27H36ClFO5

Molecular Weight

495.028

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1

InChI Key

SXYZQZLHAIHKKY-FIHDXIENSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F

Synonyms

(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Origin of Product

United States

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